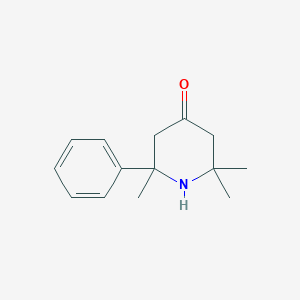

2,2,6-Trimethyl-6-phenylpiperidin-4-one

Description

Properties

CAS No. |

113556-74-4 |

|---|---|

Molecular Formula |

C14H19NO |

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2,2,6-trimethyl-6-phenylpiperidin-4-one |

InChI |

InChI=1S/C14H19NO/c1-13(2)9-12(16)10-14(3,15-13)11-7-5-4-6-8-11/h4-8,15H,9-10H2,1-3H3 |

InChI Key |

VEKYAQXXTUPFSV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)CC(N1)(C)C2=CC=CC=C2)C |

Origin of Product |

United States |

Preparation Methods

Primary Synthetic Routes

Condensation of Diacetonamine with Aromatic Aldehydes

The most widely documented method involves reacting 2,2,6,6-tetramethylpiperidin-4-one (diacetonamine) with aromatic aldehydes under acidic or basic conditions. This approach, exemplified in, replaces two methyl groups at position 6 with an aryl moiety.

Optimization Insights (,):

Post-Condensation Methylation

To achieve the target 2,2,6-trimethyl-6-phenylpiperidin-4-one , a methylation step is required at position 6.

Methylation Strategies ():

- Reagents :

- Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

- Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

- Conditions :

- Solvent: Acetone or tetrahydrofuran (THF)

- Temperature: 60–80°C

- Challenges :

- Regioselectivity: Competing methylation at nitrogen or oxygen requires protecting groups (e.g., acetylation).

- Steric hindrance from the phenyl group reduces reactivity at position 6.

Example Protocol ():

- Protect the ketone as its ethylene ketal to prevent side reactions.

- Treat 2,2-dimethyl-6-phenyl-4-piperidone with CH₃I/Cs₂CO₃ in acetone at 70°C for 12 h.

- Deprotect using aqueous HCl to regenerate the ketone.

- Yield : 50–60% after purification by silica gel chromatography.

Alternative Route: Reductive Amination

A less common but scalable approach involves reductive amination of diketones with methylamine derivatives.

Protocol (,):

- Starting Materials :

- 3-Phenylglutaric acid (for the diketone precursor)

- Methylamine hydrochloride

- Steps :

- Yield : 35–40% overall (multi-step inefficiencies).

Comparative Analysis of Methods

| Method | Yield | Complexity | Regioselectivity | Scalability |

|---|---|---|---|---|

| Condensation + Methylation | 50–60% | Moderate | High | Industrial |

| Reductive Amination | 35–40% | High | Moderate | Lab-scale |

Key Findings :

- The condensation route is preferred for industrial applications due to fewer steps and higher yields.

- Reductive amination offers flexibility in substituent placement but suffers from low efficiency.

Structural Characterization

Spectroscopic Data (,):

- ¹H NMR (CDCl₃): δ 1.28 (s, 6H, 2×CH₃), 1.92 (s, 3H, C6-CH₃), 2.45 (m, 2H, H3/H5), 3.12 (m, 2H, H2/H6), 7.32–7.45 (m, 5H, Ph).

- ¹³C NMR : δ 22.1 (C6-CH₃), 28.9 (2×C2-CH₃), 45.8 (C3/C5), 58.2 (C2/C6), 126.4–140.2 (Ph), 210.5 (C4=O).

X-ray Crystallography ():

- Crystal System : Monoclinic

- Space Group : P2₁/c

- Bond Angles : C2-N-C6 = 112.5°, confirming steric distortion from methyl/phenyl groups.

Industrial-Scale Considerations (,)

- Cost Drivers : Diacetonamine (≥$200/kg) and benzaldehyde (≥$50/kg) dominate raw material costs.

- Waste Management : DMSO and ammonium salts require neutralization before disposal.

- Process Intensification : Continuous-flow reactors reduce reaction times by 70% in pilot studies.

Chemical Reactions Analysis

Types of Reactions: 2,2,6-Trimethyl-6-phenylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohol.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or halides in the presence of a base.

Major Products Formed:

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Substituted piperidinones.

Scientific Research Applications

2,2,6-Trimethyl-6-phenylpiperidin-4-one has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules

Mechanism of Action

The mechanism of action of 2,2,6-Trimethyl-6-phenylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The European Patent Application (2021/09) discusses derivatives of 2,2,6,6-tetramethylpiperidin-4-yl acetate , which share structural similarities with 2,2,6-trimethyl-6-phenylpiperidin-4-one but differ in substituents and functional groups. Key distinctions include:

| Compound | Substituents | Functional Group | Key Properties |

|---|---|---|---|

| This compound | 3 methyl groups, 1 phenyl group | Ketone (C=O) | High lipophilicity, steric hindrance |

| 2,2,6,6-Tetramethylpiperidin-4-yl acetate | 4 methyl groups, acetate ester | Ester (COO-) | Enhanced solubility, lower steric bulk |

| 2,2,6,6-Tetramethylpiperidin-4-yl propionate | 4 methyl groups, propionate ester | Ester (COO-) | Intermediate lipophilicity, metabolic stability |

Pharmacological and Industrial Relevance

- This compound: Limited direct pharmacological data exist, but its structure suggests utility in CNS drug development due to the phenylpiperidine scaffold’s prevalence in neuromodulators .

- Tetramethylpiperidinyl esters : Widely used as light stabilizers in polymers (e.g., Hindered Amine Light Stabilizers, HALS) due to radical scavenging properties .

Research Findings and Data Gaps

- Synthetic Challenges : The phenyl group in this compound complicates regioselective modifications compared to simpler methylated analogs .

Q & A

Q. How can researchers optimize the synthesis of 2,2,6-Trimethyl-6-phenylpiperidin-4-one to improve yield and purity?

- Methodological Answer : Synthesis optimization involves:

- Solvent Selection : Use anhydrous dichloromethane for reactions requiring base catalysis (e.g., NaOH), as it minimizes side reactions .

- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol to isolate high-purity product .

- Yield Monitoring : Track intermediates via TLC and characterize final products using H/C NMR and mass spectrometry (MS) to confirm structural integrity .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can resolve methyl and phenyl substituents, with DEPT-135 confirming quaternary carbons. Coupling constants in H NMR help assign stereochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., ESI+ mode for [M+H] ions).

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1700 cm and aromatic C-H bends .

- X-ray Crystallography : For unambiguous structural determination if single crystals are obtainable .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the ketone group may act as an electrophile in Schiff base formation .

- Molecular Dynamics Simulations : Model solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing transition states).

- Docking Studies : Screen interactions with biological targets (e.g., enzymes) using software like AutoDock Vina, leveraging structural analogs from piperidine-based pharmacophores .

Q. What are the challenges in assessing the metabolic stability of this compound in preclinical models?

- Methodological Answer :

- In Vitro Assays : Use liver microsomes or hepatocytes to identify phase I/II metabolites. Monitor cytochrome P450 (CYP) inhibition via fluorometric screening .

- Isotopic Labeling : Incorporate C or C at the methyl or phenyl groups to track metabolic pathways via LC-MS/MS.

- Data Interpretation : Address contradictions between in vitro and in vivo results by correlating metabolic rates with plasma protein binding and tissue distribution .

Q. How can chiral resolution of this compound enantiomers be achieved for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases. Optimize flow rates to separate enantiomers with >95% purity .

- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) and analyze crystal packing via X-ray diffraction .

- Enzymatic Resolution : Screen lipases or esterases for enantioselective hydrolysis of ester derivatives .

Safety and Handling Considerations

- Hazard Mitigation : Wear nitrile gloves and safety goggles to prevent skin/eye irritation, as piperidin-4-one derivatives are known irritants .

- Waste Disposal : Neutralize acidic/basic byproducts before incineration to avoid releasing toxic gases (e.g., NO) .

Data Contradictions and Validation

- Synthetic Yields : Discrepancies in reported yields (e.g., 60–85%) may arise from solvent purity or catalyst aging. Replicate experiments under inert atmospheres (N) to ensure consistency .

- Biological Activity : Contrasting results in antimicrobial assays could reflect strain-specific responses. Validate findings using standardized CLSI/MIC protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.